
Dclk1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dclk1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions for higher yields and purity .
Analyse Chemischer Reaktionen
Dclk1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dclk1-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of DCLK1 and its effects on various cellular processes . In biology, it helps in understanding the role of DCLK1 in neurogenesis and cancer . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers that overexpress DCLK1 . Additionally, it has applications in industry for developing targeted therapies and diagnostic tools .
Wirkmechanismus
Dclk1-IN-3 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change that inhibits its activity . This inhibition prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as the NOTCH and WNT pathways . The molecular targets and pathways involved include the inhibition of IKK phosphorylation and the NF-κB pathway .
Vergleich Mit ähnlichen Verbindungen
Dclk1-IN-3 is unique in its high selectivity for DCLK1 compared to other similar compounds . Similar compounds include DCLK1-IN-1 and XMD8-92, which also target DCLK1 but with varying degrees of selectivity and efficacy . This compound’s ability to induce a drastic conformational change in the ATP binding site of DCLK1 sets it apart from these other inhibitors .
Eigenschaften
Molekularformel |
C23H22N6O5 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
3-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22N6O5/c1-28-16-7-5-4-6-14(16)22(33)29(2)17-12-24-23(27-21(17)28)26-15-9-8-13(10-18(15)34-3)25-19(30)11-20(31)32/h4-10,12H,11H2,1-3H3,(H,25,30)(H,31,32)(H,24,26,27) |
InChI-Schlüssel |
NJMZRUOHGJQFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CC(=O)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


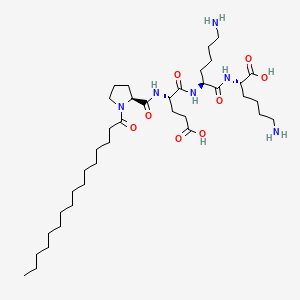
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
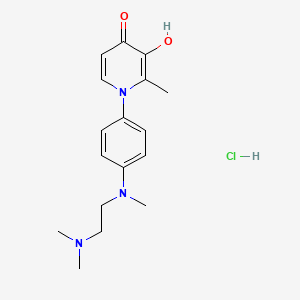
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
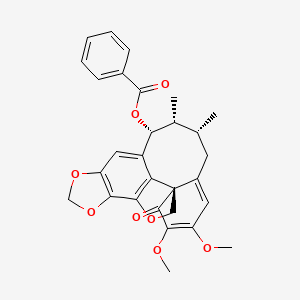
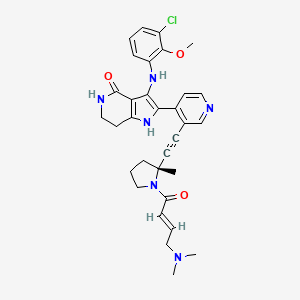
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
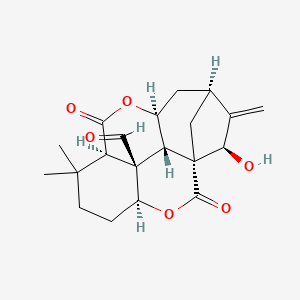
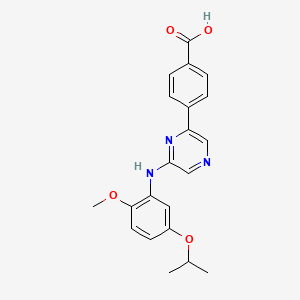

![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
